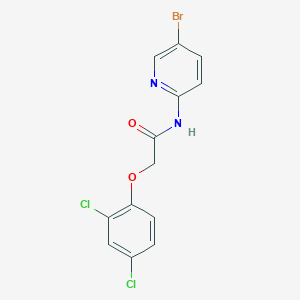
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as BDA-410, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BDA-410 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and proliferation.
Mécanisme D'action
BDA-410 inhibits CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and proliferation. Inhibition of CK2 by BDA-410 results in the downregulation of these processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDA-410 has been shown to have a potent inhibitory effect on CK2, with an IC50 value of 0.5 μM. BDA-410 has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo. In addition to its anti-cancer effects, BDA-410 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. BDA-410 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BDA-410 is a highly potent and selective inhibitor of CK2, making it an ideal tool for studying the role of CK2 in various cellular processes. However, BDA-410 has some limitations for lab experiments. BDA-410 is a small molecule inhibitor, and as such, it may have off-target effects on other kinases. Additionally, BDA-410 has poor solubility in water, which may limit its use in some experiments.
Orientations Futures
BDA-410 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. One possible future direction is the development of BDA-410 derivatives with improved solubility and selectivity. Additionally, BDA-410 could be combined with other anti-cancer agents to enhance its efficacy. Finally, the role of CK2 in other diseases such as cardiovascular disease and diabetes could be explored using BDA-410 as a tool.
Méthodes De Synthèse
The synthesis of BDA-410 involves several steps, starting with the reaction of 2,4-dichlorophenol with 2-bromoacetyl bromide to obtain 2,4-dichloro-2-bromoacetylphenol. This intermediate is then reacted with 5-bromopyridine-2-amine to produce the final product, BDA-410. The synthesis of BDA-410 has been optimized to yield a high purity product with good reproducibility.
Applications De Recherche Scientifique
BDA-410 has been extensively studied for its potential therapeutic applications. CK2 is overexpressed in various types of cancer, and its inhibition by BDA-410 has been shown to induce apoptosis in cancer cells. BDA-410 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDA-410 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C13H9BrCl2N2O2 |
|---|---|
Poids moléculaire |
376 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C13H9BrCl2N2O2/c14-8-1-4-12(17-6-8)18-13(19)7-20-11-3-2-9(15)5-10(11)16/h1-6H,7H2,(H,17,18,19) |
Clé InChI |
NXLWCHWLAXGJMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



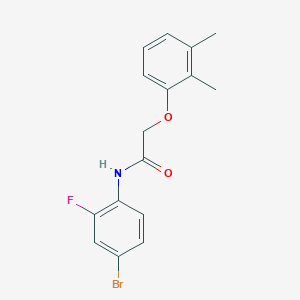
![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)
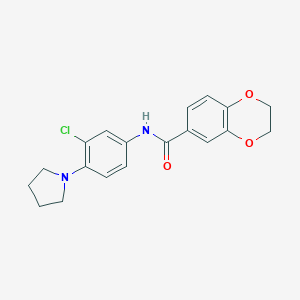
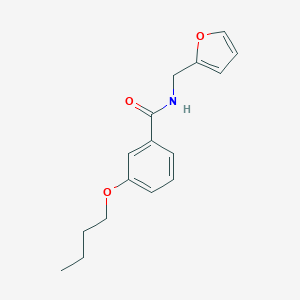
![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B246066.png)
![6-Amino-1',3'-dimethyl-3-propyl-2,4-dihydrospiro(pyrano[2,3-c]pyrazole-4,4'-piperidine-5-carbonitrile](/img/structure/B246069.png)
![1-(4-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246072.png)
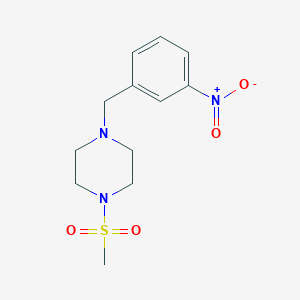
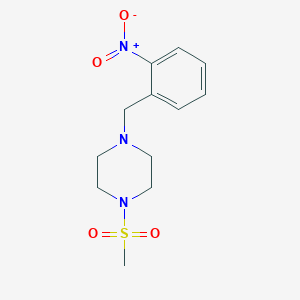
![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)